Cas no 1531687-59-8 (3-(1-Methylazepan-4-yl)propan-1-amine)

3-(1-Methylazepan-4-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1531687-59-8
- EN300-27780381
- 3-(1-methylazepan-4-yl)propan-1-amine
- 1H-Azepine-4-propanamine, hexahydro-1-methyl-
- 3-(1-Methylazepan-4-yl)propan-1-amine
-
- MDL: MFCD33549651
- インチ: 1S/C10H22N2/c1-12-8-3-5-10(6-9-12)4-2-7-11/h10H,2-9,11H2,1H3
- InChIKey: AHRNBYWAKSGQMG-UHFFFAOYSA-N
- ほほえんだ: N1(C)CCCC(CCCN)CC1
計算された属性
- せいみつぶんしりょう: 170.178298710g/mol
- どういたいしつりょう: 170.178298710g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 29.3Ų
じっけんとくせい
- 密度みつど: 0.882±0.06 g/cm3(Predicted)
- ふってん: 216.1±8.0 °C(Predicted)
- 酸性度係数(pKa): 10.58±0.10(Predicted)
3-(1-Methylazepan-4-yl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27780381-5.0g |
3-(1-methylazepan-4-yl)propan-1-amine |
1531687-59-8 | 95% | 5g |
$4641.0 | 2023-05-25 | |
Enamine | EN300-27780381-0.1g |
3-(1-methylazepan-4-yl)propan-1-amine |
1531687-59-8 | 95% | 0.1g |
$554.0 | 2023-09-09 | |
Enamine | EN300-27780381-10g |
3-(1-methylazepan-4-yl)propan-1-amine |
1531687-59-8 | 95% | 10g |
$6882.0 | 2023-09-09 | |
Enamine | EN300-27780381-1g |
3-(1-methylazepan-4-yl)propan-1-amine |
1531687-59-8 | 95% | 1g |
$1599.0 | 2023-09-09 | |
Enamine | EN300-27780381-5g |
3-(1-methylazepan-4-yl)propan-1-amine |
1531687-59-8 | 95% | 5g |
$4641.0 | 2023-09-09 | |
Aaron | AR0285W0-2.5g |
3-(1-methylazepan-4-yl)propan-1-amine |
1531687-59-8 | 95% | 2.5g |
$4337.00 | 2025-02-15 | |
Aaron | AR0285W0-250mg |
3-(1-methylazepan-4-yl)propan-1-amine |
1531687-59-8 | 95% | 250mg |
$1114.00 | 2025-02-15 | |
Aaron | AR0285W0-1g |
3-(1-methylazepan-4-yl)propan-1-amine |
1531687-59-8 | 95% | 1g |
$2224.00 | 2025-02-15 | |
Aaron | AR0285W0-100mg |
3-(1-methylazepan-4-yl)propan-1-amine |
1531687-59-8 | 95% | 100mg |
$787.00 | 2025-02-15 | |
Aaron | AR0285W0-500mg |
3-(1-methylazepan-4-yl)propan-1-amine |
1531687-59-8 | 95% | 500mg |
$1743.00 | 2025-02-15 |
3-(1-Methylazepan-4-yl)propan-1-amine 関連文献
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
3-(1-Methylazepan-4-yl)propan-1-amineに関する追加情報
Professional Introduction to 3-(1-Methylazepan-4-yl)propan-1-amine (CAS No. 1531687-59-8)
3-(1-Methylazepan-4-yl)propan-1-amine, chemically designated as CAS No. 1531687-59-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a methylazepane core linked to a propylamine side chain, has garnered attention due to its structural uniqueness and potential biological activities. The azepane ring system, a seven-membered heterocycle with nitrogen atoms, is known for its stability and ability to interact with biological targets, making it a valuable scaffold in drug design.
The structure of 3-(1-Methylazepan-4-yl)propan-1-amine exhibits a favorable balance of lipophilicity and polarizability, which are critical parameters for drug-like properties. The presence of the propylamine moiety enhances the compound's basicity, allowing for interactions with acidic pharmacophores in biological systems. This feature is particularly relevant in the development of enzyme inhibitors and receptor modulators, where precise charge distribution and hydrogen bonding capabilities are essential.
In recent years, there has been a surge in research focusing on azepane derivatives due to their demonstrated efficacy in various therapeutic areas. The methylazepane moiety in 3-(1-Methylazepan-4-yl)propan-1-amine has been explored for its potential in modulating neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders. Studies have indicated that azepane derivatives can exhibit properties similar to those of benzodiazepines but with potentially reduced side effects, making them attractive candidates for further development.
One of the most compelling aspects of 3-(1-Methylazepan-4-yl)propan-1-amine is its synthetic accessibility. The compound can be readily prepared through well-established organic reactions, such as nucleophilic substitution and reductive amination. This synthetic tractability allows for rapid exploration of structural analogs and modifications, which is crucial for optimizing pharmacokinetic and pharmacodynamic properties. The ability to modify the methylazepane core while retaining the propylamine side chain provides a versatile platform for medicinal chemists to design novel compounds.
Recent advancements in computational chemistry have further enhanced the understanding of 3-(1-Methylazepan-4-yl)propan-1-amine's interactions with biological targets. Molecular docking studies have revealed that this compound can bind effectively to various protein receptors, including those involved in pain modulation and inflammation. These findings align with preliminary experimental data suggesting that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. Such discoveries underscore the importance of computational tools in accelerating drug discovery processes.
The pharmaceutical industry has long been interested in developing small molecules that can modulate neurotransmitter release and receptor activity. The biological activity of 3-(1-Methylazepan-4-yl)propan-1-amine lies in its ability to interact with neurotransmitter receptors without causing excessive sedation or dependence, which are common issues associated with traditional CNS drugs. This makes it an appealing candidate for treating conditions such as anxiety disorders, depression, and chronic pain syndromes.
In addition to its potential therapeutic applications, 3-(1-Methylazepan-4-yll)propanolamine has shown promise as a tool compound in chemical biology research. Its well-defined structure allows researchers to use it as a reference standard for developing new analytical methods and for studying enzyme mechanisms. For instance, labeled derivatives of this compound have been employed in kinetic studies to investigate the role of specific enzymes in metabolic pathways.
The synthetic pathways for producing 3-(1-Methylazepan-l)-propylamine involve multiple steps, each requiring careful optimization to ensure high yield and purity. Key steps include the formation of the azepane ring through cyclization reactions followed by functional group transformations to introduce the propylamine side chain. Advances in catalytic methods have enabled more efficient synthesis routes, reducing both reaction times and waste generation.
Regulatory considerations play a crucial role in the development and commercialization of new pharmaceutical compounds like 3-(l-Methylazepan-l)-propylamine. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently under controlled conditions, minimizing batch-to-batch variability. Furthermore, rigorous toxicological studies are conducted to assess its safety profile before human clinical trials can commence.
The pharmacokinetic profile of 3-(l-Methylazepan-l)-propylamine is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its bioavailability and potential side effects. Preclinical studies using animal models have provided valuable insights into these processes, guiding efforts to optimize dosage regimens and delivery formulations.
Future research directions for 3-(l-Methylazepan-l)-propylamine include exploring its interactions with other biological targets beyond traditional neurotransmitter receptors. There is growing evidence suggesting that azepane derivatives can modulate inflammatory pathways by interacting with cytokine receptors or by inhibiting key enzymes involved in pro-inflammatory signaling cascades. Such findings could open up new therapeutic avenues for treating chronic inflammatory diseases.
The versatility of structural modifications on the methylazepane core allows for the creation of a diverse library of compounds with tailored biological activities. By varying substituents on the azepane ring or introducing additional functional groups on the propylamine side chain, researchers can fine-tune properties such as solubility, permeability across cell membranes (lipophilicity), and metabolic stability. This flexibility is key to developing drugs that meet stringent pharmacological requirements.
In conclusion,3-(l-Methylazepan-l)-propylamine (CAS No: 1531687_59_8) represents a promising candidate for further pharmaceutical development due to its unique structural features and potential biological activities. Its synthesis is accessible via well-established organic methods while offering opportunities for structural diversification through strategic modifications around both its azaplane core ane propyiamine side chain . As research continues , this compound holds great promise not only as an active pharmaceutical ingredient but also as an important tool i n chemical biology ane drug discovery .
1531687-59-8 (3-(1-Methylazepan-4-yl)propan-1-amine) 関連製品
- 237406-38-1(6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid)
- 497181-22-3(2,4-Dibromo-6-fluorobenzyl alcohol)
- 9037-22-3(Amylopectin)
- 866145-30-4(4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-)
- 61613-20-5(N-Tosyl-2-iodoaniline)
- 2228261-80-9(3-{bicyclo2.2.1hept-5-en-2-yl}-2-methylpropanoic acid)
- 1337709-11-1(3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE)
- 1289385-76-7(1-Thiazol-5-ylmethyl-pyrrolidin-3-ol)
- 2138281-63-5(3-Azetidinemethanol, α-[1-(aminomethyl)butyl]-α-methyl-)
- 1394346-20-3(Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide)



